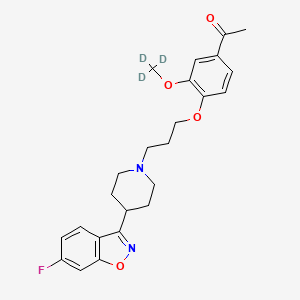
Iloperidone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iloperidone-d3 is a deuterated form of iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia and bipolar disorder. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic profile, making it a valuable compound for scientific research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iloperidone-d3 involves the incorporation of deuterium atoms into the iloperidone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in iloperidone are replaced with deuterium using deuterated reagents under specific conditions. For example, iloperidone can be treated with deuterated solvents such as deuterated methanol or deuterated water in the presence of a catalyst to achieve the desired deuterium substitution.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure consistent deuterium incorporation. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Iloperidone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Iloperidone-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of iloperidone.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of iloperidone.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of iloperidone in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of new formulations and drug delivery systems.
作用機序
Iloperidone-d3 exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism helps to alleviate the symptoms of schizophrenia and bipolar disorder by modulating the dopaminergic and serotonergic pathways in the brain. The deuterium substitution in this compound enhances its metabolic stability, leading to prolonged drug action and improved therapeutic outcomes.
類似化合物との比較
Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.
Quetiapine: An atypical antipsychotic with a broader receptor binding profile and different side effect profile.
Risperidone: Shares similar therapeutic uses but has a different pharmacokinetic profile.
Uniqueness of Iloperidone-d3
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This makes it a valuable compound for both research and therapeutic applications, offering improved pharmacokinetic properties compared to its non-deuterated counterpart.
特性
分子式 |
C24H27FN2O4 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3/i2D3 |
InChIキー |
XMXHEBAFVSFQEX-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)

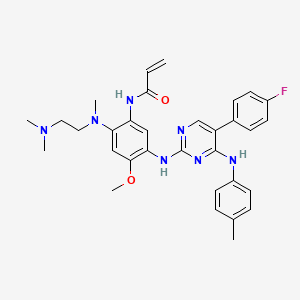
![[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428186.png)
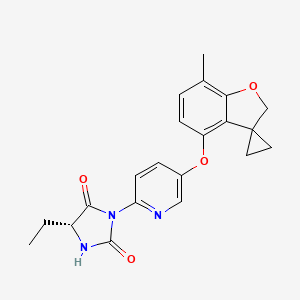
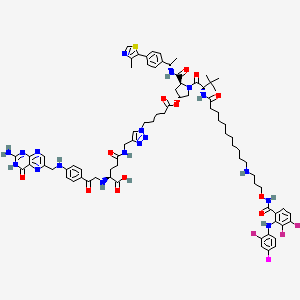
![6-{[(Tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12428202.png)
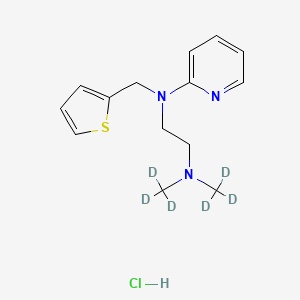
![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)

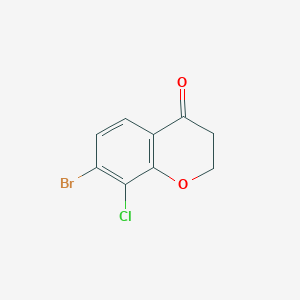

![2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12428239.png)
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)
